molecular formula C16H10ClFN4S B274771 6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B274771
M. Wt: 344.8 g/mol
InChI Key: BDJDZKXZVWSDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound belongs to the class of triazolothiadiazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The compound this compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The compound 6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also exhibits a wide range of biological activities, which makes it useful for studying various cellular processes. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on the compound 6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of focus could be on the development of new derivatives with enhanced biological activities. Another area of research could be on the use of this compound in combination with other drugs to improve their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmacology.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-chlorobenzenesulfonamide and 4-fluoroaniline with 2-(4-chlorophenyl)hydrazinecarbothioamide in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and elimination, to yield the desired product.

Scientific Research Applications

The compound 6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

properties

Molecular Formula

C16H10ClFN4S

Molecular Weight

344.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H10ClFN4S/c17-12-5-1-10(2-6-12)14-9-23-16-20-19-15(22(16)21-14)11-3-7-13(18)8-4-11/h1-8H,9H2

InChI Key

BDJDZKXZVWSDON-UHFFFAOYSA-N

SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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